(R)-9-(2-Hydroxypropyl)adenine is a chiral compound classified as a nucleoside analog. It is an important building block in the multi-step synthesis of tenofovir, an antiviral drug used in the treatment of HIV and Hepatitis B. [, , , , , , , , , , , ] This compound itself does not possess inherent antiviral activity; its significance lies in its role as a precursor to pharmacologically active compounds.
The synthesis of (R)-9-(2-hydroxypropyl)adenine can be approached through various methods, with enzymatic and chemical routes being predominant.
One notable method involves a multi-phase preparation technique that includes:
This method is characterized by low energy consumption and environmental friendliness due to the use of inexpensive and readily available reagents .
An enzymatic approach has been explored for synthesizing isotopically labeled (R)-9-(2-hydroxypropyl)adenine. This method utilizes specific enzymes to facilitate the reaction, enhancing stereoselectivity and efficiency. The enzymatic pathway can yield high-purity products suitable for further applications in drug development .
The molecular structure of (R)-9-(2-hydroxypropyl)adenine features:
(R)-9-(2-hydroxypropyl)adenine participates in several chemical reactions:
These reactions are vital for developing derivatives with enhanced efficacy against viral infections .
The primary mechanism of action for (R)-9-(2-hydroxypropyl)adenine involves inhibition of thymidine kinase, an enzyme critical for nucleotide metabolism. By inhibiting this enzyme, (R)-9-(2-hydroxypropyl)adenine disrupts DNA synthesis in viral cells, thereby preventing viral replication.
These properties are essential for its application in pharmaceutical formulations and research settings .
(R)-9-(2-hydroxypropyl)adenine has several scientific applications:
(R)-9-(2-Hydroxypropyl)adenine is systematically named under IUPAC conventions as (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. This name precisely defines:
The molecular formula is C₈H₁₁N₅O, with a molecular weight of 193.21 g/mol. Key structural features include:
Table 1: Fundamental Structural Identifiers
Property | Value/Representation |
---|---|
Molecular Formula | C₈H₁₁N₅O |
Molecular Weight | 193.21 g/mol |
SMILES | CC@@HCn1cnc2c(N)ncnc12 |
InChI Key | MJZYTEBKXLVLMY-RXMQYKEDSA-N |
Canonical SMILES | CC(O)CN1C=NC2=C(N)N=CN=C12 |
This compound is recognized by numerous synonyms across chemical and pharmaceutical literature, reflecting its role as a synthetic intermediate and biologically active molecule. Key aliases include:
Critical registry identifiers ensure unambiguous tracking:
Table 2: Registry Identifiers and Common Synonyms
Identifier Type | Value |
---|---|
CAS Number | 14047-28-0 |
PubChem CID | 445211 |
DrugBank Accession | DB03000 (S-isomer reference) |
MDL Number | MFCD07369451 |
Key Synonyms | (R)-6-Amino-9-(2-hydroxypropyl)purine; Desphosphoryltenofovir; D-(-)-9-(2-Hydroxypropyl)adenine |
The molecule’s chirality resides exclusively at the C2 carbon of the hydroxypropyl side chain, designated as the (R)-enantiomer. This configuration is critical for:
The absolute stereochemistry is confirmed experimentally through:
Stereochemical Prioritization (Cahn-Ingold-Prelog rules) at the chiral center:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7